3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Description
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a synthetic cinnamic acid derivative with the molecular formula C₁₆H₁₃ClO₃ (calculated molecular weight: 288.73 g/mol). Structurally, it features a phenylacrylic acid backbone substituted with a 4-chlorobenzyloxy group at the meta-position of the phenyl ring. This compound is synthesized via condensation reactions, often involving malonic acid and aldehydes under acidic or basic conditions (e.g., pyridine/piperidine systems) . Its α,β-unsaturated carboxylic acid moiety enables conjugation with biological targets, making it relevant in drug discovery for antiproliferative, enzyme inhibitory, or antimicrobial applications .
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-4-13(5-8-14)11-20-15-3-1-2-12(10-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNHVPHAZUDEQM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853348-30-8 | |
| Record name | 3-(3-((4-CHLOROBENZYL)OXY)PHENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the reaction of 4-chlorobenzyl alcohol with 3-hydroxyphenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid to other cinnamic acid derivatives are critical for understanding its pharmacological and physicochemical properties. Below is a comparative analysis with five analogs:
(E)-3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic Acid
- Molecular Formula : C₁₆H₁₃BrO₃
- Molecular Weight : 333.18 g/mol
- Key Differences: Bromine substitution (Br) replaces chlorine (Cl) on the benzyloxy group, increasing molecular weight and polarizability. Synthesized via similar Knoevenagel condensation but starting with 4-bromobenzaldehyde .
3-(4-Methylphenyl)acrylic Acid
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Key Differences :
- Lacks the benzyloxy group and chlorine substitution, reducing steric bulk and electronic effects.
- Crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding patterns compared to chlorinated derivatives .
- Applications : Primarily studied for its crystallographic properties rather than bioactivity .
3-(4-Chlorophenyl)acrylic Acid
- Molecular Formula : C₉H₇ClO₂
- Molecular Weight : 182.61 g/mol
- Key Differences: Simpler structure without the benzyloxy substituent. Exhibits a melting point of 234–236°C and higher solubility in polar solvents due to the unsubstituted phenyl ring . Biological Activity: Known as a precursor for antiproliferative agents and enzyme inhibitors .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Differences :
(E)-3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)acrylic Acid
- Molecular Formula : C₁₆H₁₂Cl₂O₃
- Molecular Weight : 323.17 g/mol
- Key Differences: Two chlorine atoms (2,4-dichloro) on the benzyl group increase steric hindrance and electron-withdrawing effects.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Routes: Chlorinated and brominated derivatives are synthesized via Knoevenagel condensation, with reaction yields influenced by substituent electronic effects (e.g., Cl/Br groups accelerate reaction rates) .
- Bioactivity: Chlorine and bromine substitutions enhance antiproliferative activity against cancer cell lines compared to non-halogenated analogs . For example, 3-(4-chlorophenyl)acrylic acid derivatives show IC₅₀ values <10 µM in HepG2 cells .
- Crystallography : Methyl and hydroxyl substituents alter crystal packing via hydrogen-bonding networks, whereas halogens favor π-π stacking and halogen bonds .
Biological Activity
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a compound belonging to the class of cinnamic acids, characterized by its unique structural features, including a chlorobenzyl group attached to a phenyl ring and linked to an acrylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorobenzyl group which enhances reactivity.
- An acrylic acid moiety that is known for various biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways related to inflammation and microbial growth.
- Gene Expression Alteration : The compound may affect the expression of genes involved in various biological processes, enhancing or inhibiting specific pathways.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. The presence of the acrylic acid moiety suggests that it could be effective against various microbial strains. Studies have shown that compounds with similar structures often possess significant antibacterial and antifungal activities.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting pro-inflammatory enzymes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is needed to elucidate its efficacy and mechanism in different cancer types.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cinnamic Acid | Base structure without substituents | Lacks chlorobenzyl group |
| 4-Chlorocinnamic Acid | Chlorine atom directly on phenyl ring | Similar structure but different reactivity |
| 4-((4-Bromobenzyl)oxy)phenylacrylic Acid | Bromine replaces chlorine | Different halogen affects biological activity |
| 3-(3-(Benzyloxy)phenyl)acrylic Acid | Benzyloxy group instead of chlorobenzyl | Variation in substituent impacts properties |
The chlorobenzyl group enhances the specificity and reactivity of this compound towards certain biological targets, distinguishing it from other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of acrylic acids showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorobenzyl substitution was found to enhance this effect significantly.
- Anti-inflammatory Research : In vitro studies indicated that the compound could reduce the production of inflammatory mediators in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism was linked to apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
